2-(3,3,5-Trimethylcyclohexyl)propanoic acid
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Overview
Description
2-(3,3,5-Trimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of propanoic acid, featuring a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 3,3,5-trimethylcyclohexanol with a suitable alkylating agent under acidic conditions to form the corresponding alkylated product. This intermediate is then subjected to oxidation to introduce the carboxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5-Trimethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,3,5-Trimethylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3,5-Trimethylcyclohexyl)acetic acid
- 3-(3,3,5-Trimethylcyclohexyl)propanoic acid
- 2-(3,4,5-Trimethoxyphenyl)propanoic acid
Uniqueness
2-(3,3,5-Trimethylcyclohexyl)propanoic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C12H22O2/c1-8-5-10(9(2)11(13)14)7-12(3,4)6-8/h8-10H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
ZCSAMXOOLFQIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)C(=O)O |
Origin of Product |
United States |
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